Regioisomeric Divergence from the Established nAChR Pharmacophore: 5-Methyl-3-pyrrolidinyl vs. 3-Methyl-5-pyrrolidinyl Scaffold
The target compound is a 5-methyl-3-(pyrrolidin-2-yl)isoxazole, which is the opposite regioisomer of the extensively characterized 3-methyl-5-(pyrrolidin-2-yl)isoxazole series. The Garvey et al. (1994) study established that 3-substituted 5-(2-pyrrolidinyl)isoxazoles achieve nanomolar binding affinities (Ki values in the low nanomolar range) at rat brain nAChRs in a [³H]-cytisine displacement assay [1]. ABT-418, a 3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole, demonstrates a Ki of approximately 3 nM at the α4β2 nAChR subtype . In contrast, the 5-methyl-3-(pyrrolidin-2-yl) substitution pattern has not been profiled in published nAChR SAR studies, indicating that its receptor binding profile and selectivity are unknown and likely distinct [1]. This regioisomeric divergence provides an untested chemical space for novel ligand discovery.
| Evidence Dimension | Nicotinic acetylcholine receptor binding affinity (α4β2 subtype) |
|---|---|
| Target Compound Data | Not reported in published nAChR SAR studies |
| Comparator Or Baseline | 3-Methyl-5-(pyrrolidin-2-yl)isoxazole (CAS 851434-82-7): Ki not individually reported but class Ki ~nM; ABT-418: Ki ≈ 3 nM at α4β2 |
| Quantified Difference | Qualitative: regioisomeric reversal of substitution positions (methyl at C5 vs. C3; pyrrolidine at C3 vs. C5) |
| Conditions | [³H]-cytisine displacement assay in rat brain membrane preparations (Garvey et al., 1994) |
Why This Matters
For programs seeking novel nAChR ligands with potentially differentiated selectivity profiles, the underexplored regioisomer offers uncharted intellectual property space distinct from the well-claimed 3-methyl-5-pyrrolidinyl series.
- [1] Garvey, D. S., Wasicak, J. T., Elliott, R. L., Lebold, S. A., Hettinger, A.-M., Carrera, G. M., Lin, N.-H., He, Y., Holladay, M. W., Anderson, D. J., Cadman, E. D., Raszkiewicz, J. L., Sullivan, J. P., & Arneric, S. P. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of Medicinal Chemistry, 37(26), 4455–4463. doi:10.1021/jm00052a005 View Source
